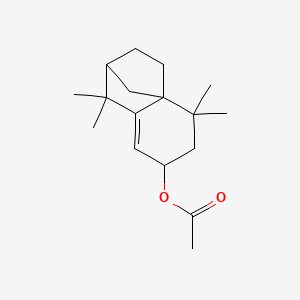
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H24O, and it has a molecular weight of 204.3511 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate involves several steps. One common method includes the Diels-Alder reaction, which uses a Lewis acid catalyst such as aluminum chloride to ensure the acetyl group is positioned correctly .
Industrial Production Methods
Industrial production methods often involve the use of cobalt acetate as a catalyst. The process includes distillation, crystallization, and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or other oxidizing agents.
Reduction: Commonly uses hydrogen or other reducing agents.
Substitution: Often involves halogens or other substituents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fully oxidized products, while substitution reactions can introduce different functional groups .
Applications De Recherche Scientifique
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and other industrial products
Mécanisme D'action
The mechanism of action of 1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
- Isolongifolene
- trans-Isolongifolene
Uniqueness
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate stands out due to its specific structural features and the resulting chemical properties. Its unique arrangement of atoms allows for distinct interactions and reactions that are not observed in similar compounds .
Propriétés
Numéro CAS |
32213-88-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(2,2,7,7-tetramethyl-4-tricyclo[6.2.1.01,6]undec-5-enyl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11(18)19-13-8-14-16(4,5)12-6-7-17(14,9-12)15(2,3)10-13/h8,12-13H,6-7,9-10H2,1-5H3 |
Clé InChI |
DMRSABXLZDPVFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(C23CCC(C2)C(C3=C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


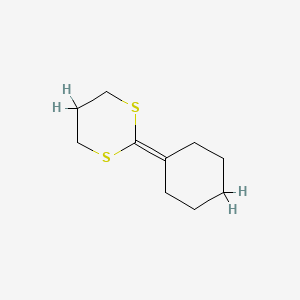

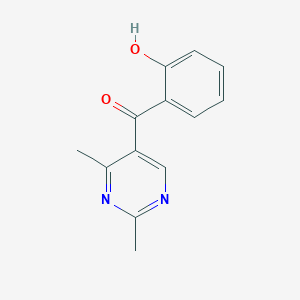
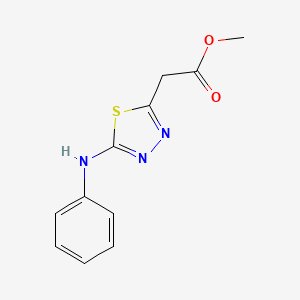
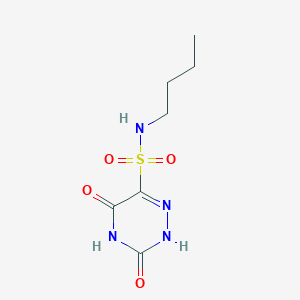
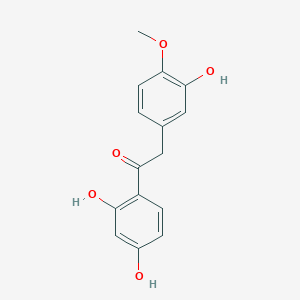
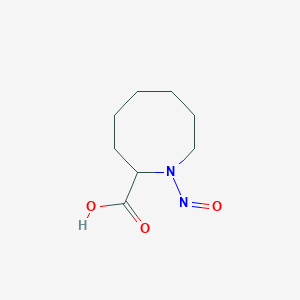
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
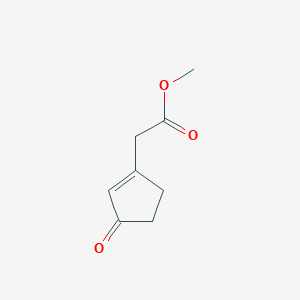
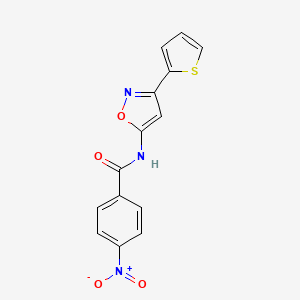

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)

